molecular formula C21H37N3O2 B6040908 N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide

Cat. No.: B6040908
M. Wt: 363.5 g/mol
InChI Key: KQLRLCVKJKEPJD-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide is a complex organic compound that features a piperidine ring, a cyclohexylmethyl group, and an oxoazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of cyclohexylmethylamine with a suitable piperidine precursor under controlled conditions. The oxoazepane moiety is then introduced through a series of reactions, including cyclization and amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxoazepane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring and oxoazepane moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings, such as piperine and evodiamine.

    Oxoazepane derivatives: Compounds with similar oxoazepane moieties, such as certain lactams.

Uniqueness

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(2-oxoazepan-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O2/c25-20(12-15-24-14-6-2-5-11-21(24)26)22-19-10-7-13-23(17-19)16-18-8-3-1-4-9-18/h18-19H,1-17H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLRLCVKJKEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)NC(=O)CCN3CCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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